2-[(3,5-dihydroxy-1,2,4-triazin-6-yl)sulfanyl]-N'-[(E)-(4-hydroxy-3-nitrophenyl)methylidene]acetohydrazide
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Overview
Description
2-[(3,5-dihydroxy-1,2,4-triazin-6-yl)sulfanyl]-N’-[(E)-(4-hydroxy-3-nitrophenyl)methylidene]acetohydrazide is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by its unique structure, which includes a triazine ring, a sulfanyl group, and a hydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,5-dihydroxy-1,2,4-triazin-6-yl)sulfanyl]-N’-[(E)-(4-hydroxy-3-nitrophenyl)methylidene]acetohydrazide typically involves multiple steps. One common method starts with the preparation of the triazine ring, which can be synthesized from cyanuric chloride through sequential nucleophilic substitution reactions . The sulfanyl group is then introduced via a thiolation reaction, followed by the formation of the hydrazide moiety through a condensation reaction with hydrazine derivatives .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pH, and reaction time, as well as using catalysts to enhance the reaction rates. The purification process often involves recrystallization or chromatography techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-[(3,5-dihydroxy-1,2,4-triazin-6-yl)sulfanyl]-N’-[(E)-(4-hydroxy-3-nitrophenyl)methylidene]acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions . The reaction conditions, such as temperature and solvent, are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amino derivatives .
Scientific Research Applications
2-[(3,5-dihydroxy-1,2,4-triazin-6-yl)sulfanyl]-N’-[(E)-(4-hydroxy-3-nitrophenyl)methylidene]acetohydrazide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(3,5-dihydroxy-1,2,4-triazin-6-yl)sulfanyl]-N’-[(E)-(4-hydroxy-3-nitrophenyl)methylidene]acetohydrazide involves its interaction with molecular targets and pathways. For example, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalysis . This inhibition can modulate various biological processes and pathways, leading to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazine derivatives, such as:
6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione derivatives: These compounds also exhibit enzyme inhibitory activity and have been studied for their potential therapeutic applications.
2,4,6-tri-substituted-1,3,5-triazines: These compounds are used in various fields, including agriculture and medicine, due to their diverse biological activities.
Uniqueness
What sets 2-[(3,5-dihydroxy-1,2,4-triazin-6-yl)sulfanyl]-N’-[(E)-(4-hydroxy-3-nitrophenyl)methylidene]acetohydrazide apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted applications in scientific research and industry .
Properties
IUPAC Name |
2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]-N-[(E)-(4-hydroxy-3-nitrophenyl)methylideneamino]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N6O6S/c19-8-2-1-6(3-7(8)18(23)24)4-13-15-9(20)5-25-11-10(21)14-12(22)17-16-11/h1-4,19H,5H2,(H,15,20)(H2,14,17,21,22)/b13-4+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJRLFSPWYDHYGI-YIXHJXPBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=NNC(=O)CSC2=NNC(=O)NC2=O)[N+](=O)[O-])O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C=N/NC(=O)CSC2=NNC(=O)NC2=O)[N+](=O)[O-])O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N6O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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